molecular formula C12H14O2 B13591225 Methyl2-cyclopropyl-4-methylbenzoate

Methyl2-cyclopropyl-4-methylbenzoate

Cat. No.: B13591225
M. Wt: 190.24 g/mol
InChI Key: ZNQOBBQQCWKFME-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropyl-4-methylbenzoate is an organic compound with the molecular formula C12H14O2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a cyclopropyl group and a methyl group

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

methyl 2-cyclopropyl-4-methylbenzoate

InChI

InChI=1S/C12H14O2/c1-8-3-6-10(12(13)14-2)11(7-8)9-4-5-9/h3,6-7,9H,4-5H2,1-2H3

InChI Key

ZNQOBBQQCWKFME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclopropyl-4-methylbenzoate typically involves the esterification of 2-cyclopropyl-4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2-cyclopropyl-4-methylbenzoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-cyclopropyl-4-methylbenzoic acid.

Base-Catalyzed Hydrolysis

  • Conditions : NaOH, KOH, or K₂CO₃ in aqueous methanol or ethanol .

  • Mechanism : Nucleophilic attack by hydroxide on the carbonyl carbon, followed by tetrahedral intermediate formation and methoxide elimination .

  • Kinetics : Hydrolysis rates depend on solvent polarity and substituent effects. For analogous esters, log(k) for base-catalyzed hydrolysis ranges from -2.5 to -1.8 in water .

CatalystSolvent SystemTemperatureYield (%)Purity (HPLC)
NaOHMethanol/H₂O (1:1)25°C88.299.6%
K₂CO₃THF/H₂O (2:1)40°C66.798.9%

Acid-Catalyzed Hydrolysis

  • Conditions : HCl or H₂SO₄ in dioxane/water mixtures .

  • Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

  • Kinetics : Acid-catalyzed hydrolysis rates for similar esters show log(k) values between -4.2 and -3.5 in aqueous dioxane .

Nucleophilic Substitution at the Carbonyl Group

The electron-deficient carbonyl carbon participates in Lewis acid-catalyzed substitutions:

Chlorination

  • Catalyst : ZnCl₂ in acetonitrile with Me₂PhSiCl as the chlorinating agent .

  • Outcome : Replacement of the methoxy group with chlorine yields 2-cyclopropyl-4-methylbenzoyl chloride.

  • Diastereoselectivity : >99% retention of configuration observed in analogous systems .

SubstrateCatalystSolventTime (h)Yield (%)
Methyl 2-cyclopropyl-4-methylbenzoateZnCl₂MeCN472

Cyclopropane Ring-Opening Reactions

The strained cyclopropane moiety undergoes electrophilic or radical-mediated ring opening:

Fluorinative Ring-Opening

  • Reagents : Hypervalent iodine(III) reagents (e.g., PhI(F)OTf) in dichloromethane .

  • Mechanism : Electrophilic fluorination at the cyclopropane ring, leading to formation of 1,2-difluorinated products.

  • Chemoselectivity : Electron-donating substituents accelerate reaction rates .

ReagentSolventTemperatureProductYield (%)
PhI(F)OTfCH₂Cl₂0°C → RT1,2-Difluoroalkylbenzene68

Radical-Mediated Opening

  • Conditions : Initiation by peroxides or light generates cyclopropylmethyl radicals, which rapidly open to allylic radicals .

  • Applications : Used as mechanistic probes in radical chain reactions .

Acid-Catalyzed Rearrangements

Under strong Brønsted acids (e.g., PTSA), the cyclopropane ring participates in carbocation rearrangements:

  • Pathway : Protonation of the cyclopropane ring induces ring contraction to form cyclopropanol derivatives .

  • Key Intermediate : Cyclobutylthionium carbocation (detected via NMR) .

Acid CatalystSolventReaction Time (h)Major ProductYield (%)
PTSA (20 mol%)CH₂Cl₂24Cyclopropanol derivative55

Functionalization of the Aromatic Ring

Electrophilic aromatic substitution (EAS) occurs at the 4-methyl position due to para-directing effects:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position (meta to cyclopropane).

  • Sulfonation : SO₃/H₂SO₄ yields sulfonated derivatives for further coupling .

Key Mechanistic Insights

  • Steric Effects : The cyclopropane ring imposes steric hindrance, slowing nucleophilic attacks at the adjacent carbonyl .

  • Electronic Effects : Electron-withdrawing ester groups stabilize carbocation intermediates during acid-catalyzed rearrangements .

  • Solvent Influence : Polar aprotic solvents (e.g., MeCN) enhance electrophilic substitution rates by stabilizing ionic intermediates .

Scientific Research Applications

Methyl 2-cyclopropyl-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds with potential biological activity.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of methyl 2-cyclopropyl-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropyl group can enhance the binding affinity of the compound to its molecular targets, while the ester group can undergo hydrolysis to release the active acid form.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyclopropyl-2-methylbenzoate: Similar in structure but with different positions of the cyclopropyl and methyl groups.

    Methyl 2-cyclopropylbenzoate: Lacks the additional methyl group on the benzene ring.

    Methyl 4-methylbenzoate: Lacks the cyclopropyl group.

Uniqueness

Methyl 2-cyclopropyl-4-methylbenzoate is unique due to the presence of both the cyclopropyl and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can lead to different steric and electronic effects, making it distinct from other similar compounds.

Biological Activity

Methyl 2-cyclopropyl-4-methylbenzoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₁H₁₂O₂
  • Molecular Weight : 190.2 g/mol
  • CAS Number : 2742659-16-9

The compound features a cyclopropyl group and a methyl group attached to a benzoate moiety, which influences its chemical reactivity and biological activity.

The biological activity of methyl 2-cyclopropyl-4-methylbenzoate is primarily attributed to its interaction with various molecular targets within biological systems. Key points include:

  • Hydrogen Bonding : The carboxylic acid functionality allows for hydrogen bonding with target proteins, enhancing binding affinity.
  • Electrostatic Interactions : The compound may exhibit charged interactions that influence its biological effects.
  • Cyclopropyl Group Influence : The presence of the cyclopropyl group can modify the compound's interaction with biological targets, potentially enhancing its efficacy or selectivity.

Biological Activities

Research into the biological activities of methyl 2-cyclopropyl-4-methylbenzoate is still emerging, but compounds with similar structures have been noted for their pharmacological effects, including:

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • Methyl 2-cyclopropyl-4-methylbenzoate has been investigated for its potential to inhibit specific enzymes involved in inflammatory pathways. Research indicates that modifications to the cyclopropyl group can significantly affect enzyme binding and inhibition efficacy.
  • Virtual Screening for Receptor Agonism :
    • A study employing ligand-based virtual screening identified compounds structurally similar to methyl 2-cyclopropyl-4-methylbenzoate as selective agonists for cannabinoid receptors (CB2R). These compounds demonstrated anti-inflammatory effects in preclinical models, suggesting a therapeutic role for structurally related compounds in managing inflammatory diseases .
  • Comparative Studies on Structural Analogues :
    • Comparative studies have shown that introducing different substituents at various positions on the benzoate ring can lead to significant variations in biological activity. For example, substituents like methyl or hydroxyl groups resulted in only modest reductions in potency, highlighting the importance of structural optimization in drug design .

Summary of Biological Activity

Activity TypeDescriptionEvidence Source
Anti-inflammatoryPotential to reduce inflammation through enzyme inhibition,
AntimicrobialPossible antimicrobial properties noted in analogues,
AnalgesicPain-relieving effects observed in related compounds,

Q & A

Q. What are the optimal synthetic routes for Methyl 2-cyclopropyl-4-methylbenzoate, and how do reaction conditions influence yield?

Q. How can X-ray crystallography and computational modeling resolve the stereochemical configuration of Methyl 2-cyclopropyl-4-methylbenzoate?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining absolute stereochemistry. For this compound:

  • Crystallization: Use slow evaporation in a solvent system (e.g., ethanol/dichloromethane) to grow high-quality crystals.
  • Data Collection: Employ a diffractometer (Mo/Kα radiation) to collect intensity data.
  • Refinement: Use SHELXL for structure refinement, leveraging Hirshfeld surface analysis to validate intermolecular interactions . Contradiction Management: Discrepancies between experimental and computed (DFT) geometries may arise due to crystal packing effects. Cross-validate using NMR (NOESY for spatial proximity) and polarimetry .

Advanced Research Questions

Q. What strategies address contradictory reactivity data in catalytic hydrogenation of Methyl 2-cyclopropyl-4-methylbenzoate derivatives?

Methodological Answer: Discrepancies in hydrogenation outcomes (e.g., over-reduction of cyclopropane rings) often stem from catalyst selectivity or solvent effects. To resolve:

  • Catalyst Screening: Compare Pd/C, Raney Ni, and PtO₂ under controlled H₂ pressure (1–5 atm).
  • Solvent Optimization: Polar aprotic solvents (e.g., THF) may stabilize intermediates, while protic solvents (MeOH) accelerate undesired side reactions .
  • Kinetic Analysis: Monitor reaction progress via GC-MS or in-situ IR to identify transient intermediates . Case Study: Pd/C in THF selectively reduces ester groups without ring opening, whereas PtO₂ in MeOH promotes cyclopropane cleavage (yield drop >30%) .

Q. How does the cyclopropane ring influence the regioselectivity of electrophilic aromatic substitution in Methyl 2-cyclopropyl-4-methylbenzoate?

Methodological Answer: The cyclopropane ring exerts both steric and electronic effects. For nitration or halogenation:

  • Electronic Effects: The cyclopropane’s ring strain increases electron density at the ortho position via conjugation, directing electrophiles to the para-methyl group .
  • Steric Effects: Bulky substituents (e.g., cyclopropane) hinder meta substitution. Experimental Validation:
  • Perform nitration (HNO₃/H₂SO₄) and analyze regioselectivity via ¹H NMR (integration of aromatic protons) .
  • Compare with DFT-calculated electrostatic potential maps to confirm directing effects .

Q. What analytical techniques are critical for detecting degradation products of Methyl 2-cyclopropyl-4-methylbenzoate under oxidative conditions?

Methodological Answer: Oxidative stability studies require multi-technique validation:

  • HPLC-MS: Identify degradation products (e.g., benzoic acid derivatives) using C18 columns and ESI ionization.
  • TGA/DSC: Monitor thermal decomposition thresholds (e.g., cyclopropane ring opening at >200°C) .
  • EPR Spectroscopy: Detect radical intermediates in autoxidation pathways . Data Interpretation: Cross-correlate mass fragments with predicted degradation pathways (e.g., ester hydrolysis → cyclopropane oxidation).

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